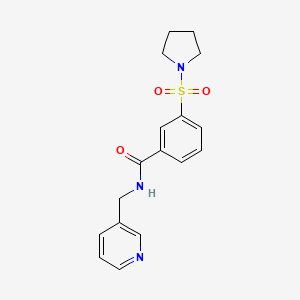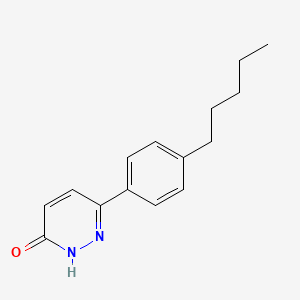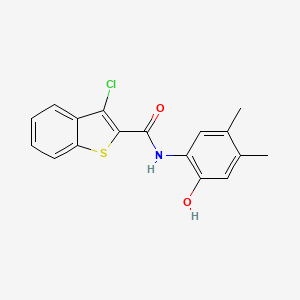
N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on derivatives of N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has explored their crystal structures. One study on a related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the crystal structure, showcasing how the orientation of the pyridine ring with respect to the benzene ring varies significantly between molecules in the asymmetric unit. This structural variability plays a crucial role in understanding the compound's chemical behavior and potential applications in materials science and pharmacology (Artheswari, Maheshwaran, & Gautham, 2019).
Antimicrobial Activity
Another avenue of research has involved evaluating the antimicrobial properties of this compound derivatives. For instance, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, indicating a potential for these compounds in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Chemical Synthesis and Applications
Research also encompasses the synthesis and potential applications of these benzamide derivatives. One study detailed the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with significant antitumor activity and potential as an anticancer drug due to its selective inhibition of histone deacetylase (HDAC) (Zhou et al., 2008). Another explored the kinetics and products of photocatalytic degradation of pyridine in water, providing insights into environmental applications for degrading noxious chemicals (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Novel Synthetic Routes and Drug Discovery
Further studies have focused on novel synthetic routes and the exploration of this compound derivatives for drug discovery. For example, research on the synthesis and evaluation of benzamides as KCNQ2/Q3 potassium channel openers demonstrates the therapeutic potential of these compounds in treating epilepsy and pain (Amato et al., 2011).
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-5-4-8-18-12-14)15-6-3-7-16(11-15)24(22,23)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNRHKNZHRNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)
![N-[(E)-benzylideneamino]pentanamide](/img/structure/B5599057.png)
![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)
![3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5599081.png)
![2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5599086.png)

![5-ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5599093.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5599101.png)
![2-[(5-Methylfuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599128.png)
![3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5599135.png)

